molecular formula C10H15Cl2FN2O B1532480 (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1260845-81-5

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B1532480
CAS No.: 1260845-81-5
M. Wt: 269.14 g/mol
InChI Key: MQHRAALDOGEVBC-KLQYNRQASA-N
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Description

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2FN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride, also known by its CAS number 1260845-81-5, is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group, contributing to its interaction with biological systems.

  • Molecular Formula : C10H15Cl2FN2O
  • Molecular Weight : 269.14 g/mol
  • CAS Number : 1260845-81-5
  • Purity : Typically above 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine moiety enhances its binding affinity to these targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant antibacterial and antifungal activities against several pathogenic strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results indicate that this compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Case Studies

  • Antibacterial Efficacy : A study conducted on various pyridine derivatives, including this compound, found that it effectively inhibited the growth of Bacillus subtilis and Pseudomonas aeruginosa. The study reported inhibition zones ranging from 18 mm to 24 mm, suggesting a strong antibacterial effect .
  • Antifungal Activity : Another investigation into the antifungal properties revealed that this compound significantly inhibited the growth of Fusarium oxysporum, with MIC values indicating effective concentration ranges for therapeutic applications .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound has been classified with precautionary statements indicating potential irritations upon contact with skin or eyes, necessitating careful handling in laboratory settings .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that this compound can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated a capacity to protect neuronal cells from apoptosis and oxidative stress. This suggests its potential use in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Neuroscience Research

2.1 Cognitive Enhancement

In preclinical studies, this compound has been linked to cognitive enhancement. It appears to facilitate learning and memory processes by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine . This makes it a candidate for further research into treatments for cognitive impairments associated with aging or neurodegeneration.

2.2 Pain Management

There is emerging evidence that this compound may play a role in pain management, particularly in neuropathic pain models. By influencing pain pathways in the central nervous system, it could offer new avenues for treating chronic pain conditions without the side effects associated with traditional analgesics .

Synthetic Methodologies

3.1 Synthesis of Derivatives

The synthesis of this compound has been utilized as a precursor for creating various derivatives that may possess enhanced pharmacological properties. Researchers have explored modifications to the pyridine ring and pyrrolidine moiety to optimize activity against specific targets in drug discovery programs .

3.2 Applications in Drug Development

As a building block in pharmaceutical chemistry, this compound serves as a template for developing new drugs targeting various receptor systems. Its unique structural features allow for the exploration of diverse chemical modifications that can lead to novel therapeutic agents with improved efficacy and reduced side effects .

Properties

IUPAC Name

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;;/h5-6,9,12H,2-4H2,1H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHRAALDOGEVBC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=N1)F)[C@H]2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.